![molecular formula C18H24FNO2S B2832383 N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide CAS No. 333310-90-0](/img/structure/B2832383.png)

N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

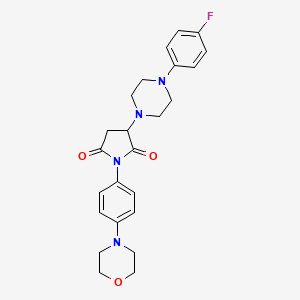

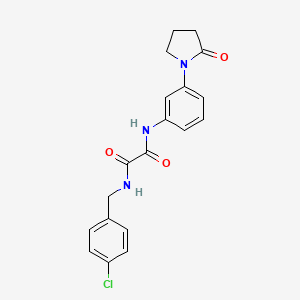

“N-[1-(Adamantan-2-yl)ethyl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C18H24FNO2S . It is a derivative of adamantane, a type of compound that has a unique, stable, cage-like structure .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular structure of “N-[1-(Adamantan-2-yl)ethyl]-4-fluorobenzenesulfonamide” consists of an adamantane core with a fluorobenzenesulfonamide group attached . Adamantane derivatives are known for their unique structural properties .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which allows for a wide range of radical-based functionalization reactions . These reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学的研究の応用

- Compound Example : The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances inhibitory activity against sEH .

- Compound Example : 4-{[2-(adamantan-2-yl)ethyl]amino}-2-(tert-butyl)-5,6,7,8-tetrahydroquinazoline 1-oxide exhibits activity against tick-borne encephalitis virus .

- Compound Example : (S)-N-[2-(adamantan-2-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide shows inhibitory activity against BChE .

- Compound Example : Research on N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and their antiarrhythmic activity .

Soluble Epoxide Hydrolase (sEH) Inhibition

Antiviral Properties

Alzheimer’s Disease Therapy

Cell Cycle Disruption

Antiarrhythmic Activity

Total Synthesis and Derivatives

作用機序

Target of Action

Similar adamantane-containing compounds have been studied for their inhibitory activity against the dengue virus .

Mode of Action

It’s known that adamantane-containing amines can undergo the chan–lam n-arylation reaction . This reaction involves the copper (II)-catalyzed interaction of amines with arylboronic acids . The reactivity of the amines was found to strongly depend on their structure .

Biochemical Pathways

The chan–lam n-arylation reaction, which is relevant to adamantane-containing amines, has been extensively developed in the last decade .

Pharmacokinetics

The compound’s molecular formula is c22h35n3o2s, and it has an average mass of 405597 Da . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Similar adamantane-containing compounds have shown significant anti-denv serotype 2 activity and low cytotoxicity .

Action Environment

The chan–lam n-arylation reaction conditions were optimized for the synthesis of n-aryl derivatives of adamantane-containing amines . These conditions, including the concentration of the amine solution, the temperature, and the reaction time, could potentially influence the compound’s action .

特性

IUPAC Name |

N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKIGJHBMFHGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)

![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)

![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)

![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)

![3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2832321.png)

![3-(1-azepanylcarbonyl)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2832322.png)